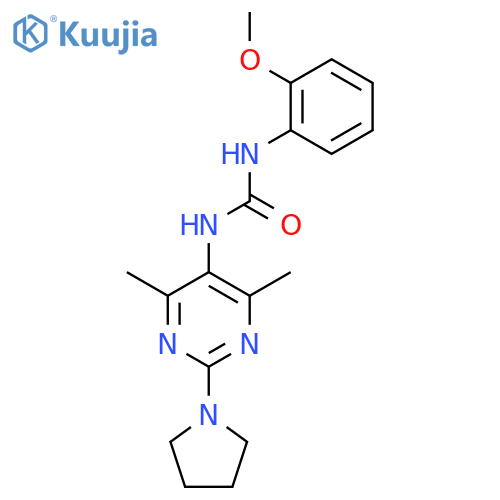Cas no 1448054-53-2 (3-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl-1-(2-methoxyphenyl)urea)

1448054-53-2 structure
商品名:3-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl-1-(2-methoxyphenyl)urea
3-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl-1-(2-methoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl-1-(2-methoxyphenyl)urea
- AKOS024560671
- 1-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- 1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- 1448054-53-2
- 3-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-1-(2-METHOXYPHENYL)UREA
- F6438-0355
-
- インチ: 1S/C18H23N5O2/c1-12-16(13(2)20-17(19-12)23-10-6-7-11-23)22-18(24)21-14-8-4-5-9-15(14)25-3/h4-5,8-9H,6-7,10-11H2,1-3H3,(H2,21,22,24)
- InChIKey: FMHNCQQZGCELFF-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC=CC=1OC)NC1C(C)=NC(=NC=1C)N1CCCC1
計算された属性
- せいみつぶんしりょう: 341.18517499g/mol
- どういたいしつりょう: 341.18517499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl-1-(2-methoxyphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-0355-2μmol |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-1mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-25mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 25mg |
$163.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-75mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-15mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-2mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-30mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 30mg |
$178.5 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-100mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-40mg |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 40mg |
$210.0 | 2023-09-09 | ||
| Life Chemicals | F6438-0355-20μmol |
3-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-1-(2-methoxyphenyl)urea |
1448054-53-2 | 20μmol |
$118.5 | 2023-09-09 |
3-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl-1-(2-methoxyphenyl)urea 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1448054-53-2 (3-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl-1-(2-methoxyphenyl)urea) 関連製品
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
